molecular formula C8H7F3 B3090855 4-(Difluoromethyl)-2-fluoro-1-methylbenzene CAS No. 1214334-21-0

4-(Difluoromethyl)-2-fluoro-1-methylbenzene

Cat. No. B3090855
CAS RN: 1214334-21-0
M. Wt: 160.14 g/mol
InChI Key: UCOCOWUDEBTMBY-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-2-fluoro-1-methylbenzene” is a type of aromatic compound that has been used in various chemical reactions . It is part of the broader field of difluoromethylation processes, which have seen significant advances in recent years . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .


Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of this compound is influenced by its difluoromethylation. The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity . The molecular docking simulations and DFT have been used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily difluoromethylation reactions . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its difluoromethylation. The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity .

Scientific Research Applications

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, agrochemicals, and materials science . The recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .

properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOCOWUDEBTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-fluoro-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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